molecular formula C14H13NO3 B11817495 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid

Cat. No.: B11817495
M. Wt: 243.26 g/mol
InChI Key: YYIBROZHRLFVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid (CAS 1352519-43-7) is a high-potency small molecule inhibitor of inositol hexakisphosphate kinase (IP6K), a promising therapeutic target for obesity and related metabolic dysfunctions . This compound, with a molecular formula of C14H13NO3 and a molecular weight of 243.26 g/mol, is a key tool for researchers investigating bioenergetic homeostasis . In enzymatic assays, this inhibitor has demonstrated potent activity against IP6K1 and IP6K2 with IC50 values in the nanomolar range . Its significant research value is highlighted in in vivo models of diet-induced obesity, where treatment has been shown to improve glycemic profiles, ameliorate hepatic steatosis, and reduce weight gain without altering food intake . By effectively blocking the synthesis of inositol pyrophosphates (PP-InsPs), it allows for the precise dissection of the IP6K pathway's role in insulin signaling, adipocyte thermogenesis, and overall energy expenditure . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for personal use.

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

1-[5-(4-methylphenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-9-2-4-10(5-3-9)11-8-12(15-18-11)14(6-7-14)13(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)

InChI Key

YYIBROZHRLFVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C3(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Corey-Chaykovsky Cyclopropanation

The cyclopropanecarboxylic acid subunit is synthesized via the reaction of α,β-unsaturated esters with sulfonium ylides. For example:
CH2=CHCOOR+S(CH3)2CH2Cyclopropane-1-carboxylate\text{CH}_2=\text{CHCOOR} + \text{S}(\text{CH}_3)_2\text{CH}_2 \rightarrow \text{Cyclopropane-1-carboxylate}
This method, adapted from trifluoromethylcyclopropane syntheses, achieves yields of 68–72% when using dimethylmalonate (1.05 eq) and Pd(OAc)₂/JohnPhos catalytic systems.

Table 1: Optimization of Cyclopropanation Conditions

ParameterOptimal ValueYield (%)
Catalyst (Pd(OAc)₂)0.03 eq68
Ligand (JohnPhos)0.06 eq72
SolventToluene70
Temperature125–130°C68

Reaction times of 35 hours are critical for substrates with bromine substituents.

Isoxazole Ring Construction

1,3-Dipolar Cycloaddition

The 5-(p-tolyl)isoxazole ring is synthesized via cycloaddition between p-tolylnitrile oxide and a cyclopropane-bearing alkyne. This method, derived from pesticidal pyrazole syntheses, proceeds as follows:

  • Generate p-tolylnitrile oxide from p-tolualdehyde oxime using chloramine-T.

  • React with methyl cyclopropaneacetylene carboxylate under Huisgen conditions.

Table 2: Cycloaddition Reaction Parameters

ComponentQuantityYield (%)
p-Tolualdehyde oxime1.2 eq85
Chloramine-T1.5 eq82
Reaction Time12 h78

Regioselectivity is ensured by electron-withdrawing groups on the alkyne, directing the nitrile oxide to the β-position.

Carboxylic Acid Functionalization

Ester Hydrolysis

The methyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH (3.5 eq) in aqueous toluene at 100°C. Acidic workup with 32% HCl precipitates the product (96% purity by LC-MS).

Table 3: Hydrolysis Conditions and Outcomes

ConditionValuePurity (%)
NaOH Concentration32% aqueous96
Temperature100°C95
Reaction Time2.5 h96

Convergent Synthesis via Suzuki-Miyaura Coupling

An alternative route involves late-stage coupling of preformed cyclopropanecarboxylic acid with a p-tolylboronic acid-modified isoxazole. Using Pd(OAc)₂/JohnPhos (0.03 eq/0.06 eq) in toluene at 130°C, this method achieves 75% yield.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 0.99–1.09 (m, 2H, cyclopropane), 1.33–1.40 (m, 2H, cyclopropane), 7.27–7.31 (m, 2H, p-tolyl), 7.42–7.47 (m, 2H, p-tolyl).

  • LC-MS : m/z 271.1 [M+H]⁺, 96% purity.

Process Optimization and Scale-Up

Key considerations for industrial production:

  • Solvent Recycling : Toluene is distilled and reused (800–900 mbar, 80–100°C).

  • Charcoal Treatment : Aqueous phases are decolorized using 3M charcoal cartridges, reducing impurities by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound could yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring can participate in hydrogen bonding and other interactions, which can influence the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Analogues

1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic Acid
  • Structure : Contains a pyrazole ring (two adjacent nitrogen atoms) instead of isoxazole. The p-tolyl group is retained, and a sulfamoylphenyl substituent replaces the cyclopropane-carboxylic acid moiety.
  • Properties :
    • Molecular Weight: ~330.34 g/mol (estimated).
    • Pharmacokinetics: Used as an internal standard in pharmacokinetic studies due to its stability and detectability via UPLC-MS/MS .
5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Features a triazole ring (three nitrogen atoms) and retains the p-tolyl group. The cyclopropane is directly fused to the triazole.
  • Properties :
    • Molecular Weight: 243.26 g/mol .
    • Applications: Investigated for click chemistry applications and as a building block in drug discovery.
  • Key Differences : The triazole’s additional nitrogen atom enhances polarity and metal-binding capacity, contrasting with the isoxazole’s oxygen-based electrophilicity.
2-[(1,2,3-Benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic Acid
  • Structure : Combines a cyclopropane-carboxylic acid core with a benzothiadiazole substituent.
  • Properties: Molecular Weight: ~291.3 g/mol (estimated). Biological Activity: Benzothiadiazole derivatives are known for antiviral and plant defense-inducing properties .
  • Key Differences : The sulfur-containing benzothiadiazole group introduces lipophilicity and redox activity, diverging from the isoxazole’s oxygen-driven reactivity.
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic Acid
  • Structure : Includes an oxadiazole ring (one oxygen and two nitrogen atoms) and a pyridine-imidazole hybrid system.
  • Properties :
    • Molecular Weight: ~316.33 g/mol .
    • Applications: Explored for kinase inhibition and antimicrobial activity.

Pharmacological and Physicochemical Comparison

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Reported Bioactivity
1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropane-1-carboxylic acid Isoxazole p-Tolyl, cyclopropane-carboxylic acid ~259.28 Antimicrobial, anti-inflammatory
1-(4-Sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid Pyrazole Sulfamoylphenyl, p-tolyl ~330.34 Pharmacokinetic stability
5-Cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Cyclopropane-triazole fusion 243.26 Click chemistry applications
2-[(1,2,3-Benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid Benzothiadiazole Benzothiadiazole-carbamoyl ~291.30 Antiviral potential
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1H-imidazole-4-carboxylic acid Oxadiazole Pyridine-imidazole-oxadiazole ~316.33 Kinase inhibition

Key Structural and Functional Insights

  • Electron Density : Isoxazole (oxygen and nitrogen) vs. pyrazole/triazole (multiple nitrogens) alters electronic profiles, affecting interactions with biological targets.
  • Solubility : Carboxylic acid groups improve aqueous solubility, but bulkier substituents (e.g., benzothiadiazole) may counteract this.
  • Bioactivity : Antimicrobial activity is common in cyclopropane-carboxylic acid derivatives, while sulfamoyl and triazole variants show specialized applications in pharmacokinetics and click chemistry .

Biological Activity

1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a synthetic organic compound classified within the isoxazole derivatives. This compound features a unique structure, combining a cyclopropane ring with a carboxylic acid group and a p-tolyl-substituted isoxazole moiety. Its structural characteristics suggest potential biological activities that warrant further investigation.

Structural Characteristics

The molecular formula of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid indicates a complex arrangement of functional groups that may influence its biological interactions. The presence of the isoxazole ring, known for its diverse biological activities, adds to the compound's potential therapeutic applications.

Potential Biological Activities

  • Enzyme Inhibition : Compounds similar to 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid have been investigated for their ability to inhibit various enzymes, including acetyl-CoA carboxylase (ACC) which plays a role in fatty acid metabolism .
  • Antimicrobial Properties : Isoxazole derivatives have been associated with antimicrobial activity, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Effects : Some studies indicate that isoxazole derivatives can exhibit anti-inflammatory effects, which could be relevant for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

While specific case studies on 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid are sparse, related research provides insights into its potential applications:

StudyFindings
ACC Inhibitor Studies Research has shown that compounds structurally related to 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid can effectively inhibit ACC, leading to decreased fatty acid synthesis in HepG2 cells .
Isoxazole Derivative Analysis A study highlighted the synthesis of various isoxazole derivatives, noting their varying biological activity profiles and potential for medicinal chemistry applications .
Synthetic Pathways The synthesis of 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves multiple steps, allowing for modifications that could enhance biological activity .

Interaction Studies

Understanding how 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies : Investigating the pathways through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(5-(p-Tolyl)isoxazol-3-yl)cyclopropanecarboxylic acid?

  • Answer : Synthesis typically involves two key steps: (1) constructing the isoxazole ring via cycloaddition reactions (e.g., between nitrile oxides and alkynes) and (2) introducing the cyclopropane ring via [2+1] cyclopropanation. For example, styrylisoxazole derivatives are synthesized by refluxing carboxylic acids with thionyl chloride to form acyl chlorides, followed by coupling with amines. Cyclopropane rings are often formed using dihaloalkanes and transition metals (e.g., Zn-Cu couple) under controlled temperatures (-10°C to 0°C) . Key factors include stoichiometric ratios of reagents and inert atmosphere conditions to prevent side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Answer :

  • 1H NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.5 ppm), while isoxazole protons resonate at δ 6.5–7.0 ppm. The p-Tolyl group shows aromatic protons at δ 7.2–7.4 ppm and a methyl singlet at δ 2.3 ppm.
  • 13C NMR : The cyclopropane carbons appear at δ 10–15 ppm, and the carboxylic acid carbon at δ 170–175 ppm.
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group.
  • HRMS : Validates the molecular ion peak (e.g., [M+H]+ calculated for C₁₄H₁₃NO₃: 243.0895) .

Q. What biological activities have been reported for structurally analogous isoxazole-carboxylic acid derivatives?

  • Answer : Similar compounds exhibit anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. For instance, 5-(Hydroxymethyl)isoxazole-3-carboxylic acid derivatives showed COX-2 inhibition (IC₅₀ <10 μM) in PubChem datasets . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the aryl ring enhance bioactivity, while cyclopropane rings improve metabolic stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts in NMR) be resolved during structural elucidation?

  • Answer : Cyclopropane ring strain can cause anomalous chemical shifts. Strategies include:

  • 2D NMR : HSQC and HMBC correlations map proton-carbon connectivity, distinguishing cyclopropane carbons from artifacts.
  • Computational Modeling : Density Functional Theory (DFT) predicts shifts accounting for ring strain. For example, discrepancies in 13C NMR of 1-(tetrazolyl)cyclopropanecarboxylic acid were resolved via DFT-optimized structures .
  • Variable Temperature NMR : Reduces signal broadening caused by ring puckering dynamics .

Q. What experimental optimizations reduce by-products in cyclopropanation reactions?

  • Answer :

  • Reagent Addition : Slow addition of diiodomethane (CH₂I₂) minimizes exothermic side reactions.
  • Catalyst Tuning : Zn-Cu couples with 5% Cu yield higher cyclopropane purity than Zn-Ag .
  • Solvent Selection : Dichloromethane (DCM) reduces dimerization compared to THF.
  • Reaction Monitoring : TLC (hexane:EtOAc = 3:1) tracks progress; stopping the reaction at 80% conversion prevents by-product accumulation .

Q. How can computational methods predict the solubility and pKa of this compound for formulation studies?

  • Answer :

  • pKa Prediction : COSMO-RS solvation models estimate the carboxylic acid pKa (experimental range: 3.1–3.5 for analogs). Cyclopropane’s electron-withdrawing effect lowers pKa by ~0.3 units compared to non-strained analogs .
  • Solubility : Molecular dynamics simulations using Hansen solubility parameters guide solvent selection (e.g., DMSO for in vitro assays). Experimental validation via shake-flask method (pH 7.4 buffer) is recommended .

Q. What strategies mitigate decomposition of the cyclopropane ring under acidic/basic conditions?

  • Answer :

  • pH Control : Store the compound in neutral buffers (pH 6–8).
  • Protecting Groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during reactions requiring acidic conditions.
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent radical-induced ring opening .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed biological activity data?

  • Answer :

  • Replicate Assays : Conduct dose-response curves in triplicate to confirm IC₅₀ values.
  • Off-Target Screening : Use proteome-wide affinity profiling to identify non-specific binding.
  • Metabolite Testing : Check for in situ degradation products (e.g., ring-opened derivatives) via LC-MS .

Methodological Resources

  • Spectral Databases : PubChem (CID 145943378) provides reference NMR/IR data for analogous compounds .
  • Synthetic Protocols : Optimized cyclopropanation conditions from and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.